(R)-Methyl 3-hydroxybutanoate

Catalog No.
S1532940
CAS No.
3976-69-0
M.F
C5H10O3
M. Wt
118.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-Methyl 3-hydroxybutanoate

CAS Number

3976-69-0

Product Name

(R)-Methyl 3-hydroxybutanoate

IUPAC Name

methyl (3R)-3-hydroxybutanoate

Molecular Formula

C5H10O3

Molecular Weight

118.13 g/mol

InChI

InChI=1S/C5H10O3/c1-4(6)3-5(7)8-2/h4,6H,3H2,1-2H3/t4-/m1/s1

InChI Key

LDLDJEAVRNAEBW-SCSAIBSYSA-N

SMILES

Array

Synonyms

(3R)-3-Hydroxy-butanoic Acid Methyl Ester; (R)-3-Hydroxy-butanoic Acid Methyl Ester; D-(-)- 3-Hydroxy-butyric Acid Methyl Ester; (-)-(3R)-3-Hydroxybutanoic Acid Methyl Ester; (3R)-3-Hydroxybutanoic Acid Methyl Ester; (R)-(-)-3-Hydroxy-n-butyrate Meth

Canonical SMILES

CC(CC(=O)OC)O

Isomeric SMILES

C[C@H](CC(=O)OC)O

The exact mass of the compound Methyl (R)-(-)-3-hydroxybutyrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(R)-Methyl 3-hydroxybutanoate is a high-purity chiral building block (synthon) heavily utilized in the pharmaceutical and fine chemical industries. Characterized by its pre-defined (R)-stereocenter and highly reactive methyl ester group, it serves as a critical precursor for the asymmetric synthesis of complex active pharmaceutical ingredients (APIs), including statins, carbapenem antibiotics, and beta-lactams . From a procurement perspective, sourcing this compound with an enantiomeric excess (ee) of >99% is essential to bypass costly downstream chiral resolution steps. Its distinct physicochemical profile, including a boiling point of 56–58 °C at 11 mmHg, makes it highly processable in industrial-scale vacuum distillation workflows, offering distinct handling advantages over longer-chain ester analogs .

Substituting (R)-Methyl 3-hydroxybutanoate with generic alternatives introduces severe process inefficiencies and product failures. Utilizing racemic methyl 3-hydroxybutanoate caps the theoretical yield of the desired stereoisomer at 50% [1], necessitating costly chiral resolution steps that generate significant chemical waste and extend manufacturing timelines. Furthermore, substituting with the closely related (R)-Ethyl 3-hydroxybutanoate alters downstream processing; the ethyl ester possesses a higher boiling point and increased steric bulk, which slows transesterification and hydrolysis kinetics . For stereospecific pharmaceutical workflows, generic substitution directly compromises active pharmaceutical ingredient (API) purity, increases energy consumption during solvent removal, and degrades overall process economics.

Stereospecific Yield Optimization in API Synthesis

Procuring the chirally pure (R)-enantiomer allows for direct asymmetric synthesis, bypassing the limitations of racemic mixtures. Using the racemate limits the maximum theoretical yield of the target enantiomer to 50% unless complex dynamic kinetic resolution is employed [1].

Evidence DimensionTheoretical yield of desired enantiomer without dynamic kinetic resolution
Target Compound Data100% theoretical yield of the (R)-stereocenter
Comparator Or BaselineRacemic methyl 3-hydroxybutanoate (Maximum 50% theoretical yield)
Quantified Difference2x increase in maximum theoretical yield, eliminating 50% raw material waste
ConditionsDirect asymmetric synthesis workflows for statin and beta-lactam precursors

Procuring the chirally pure (R)-enantiomer eliminates the need for downstream chiral resolution, halving raw material waste and significantly reducing processing time.

Thermal Processability and Solvent Removal

The methyl ester exhibits a significantly lower boiling point compared to the ethyl ester analog, which is a critical parameter for industrial purification. Under vacuum (11-12 mmHg), (R)-Methyl 3-hydroxybutanoate boils at 56–58 °C , whereas (R)-Ethyl 3-hydroxybutanoate boils at 75–76 °C .

Evidence DimensionBoiling point under reduced pressure
Target Compound Data56–58 °C at 11 mmHg
Comparator Or Baseline(R)-Ethyl 3-hydroxybutanoate (75–76 °C at 12 mmHg)
Quantified Difference18–20 °C reduction in boiling point under equivalent vacuum conditions
ConditionsIndustrial-scale vacuum distillation for product isolation and purification

The lower boiling point of the methyl ester allows for easier and more energy-efficient removal of unreacted starting materials without risking thermal degradation of the product.

Hydrolysis and Cleavage Kinetics

In downstream processing, the steric bulk of the ester group dictates the kinetics of saponification and transesterification. The methyl ester undergoes cleavage significantly faster than the ethyl ester under identical mild conditions [1].

Evidence DimensionEster cleavage (saponification) rate under mild conditions
Target Compound DataBaseline relative hydrolysis rate (1.0x) due to minimal steric hindrance of the methyl group
Comparator Or Baseline(R)-Ethyl 3-hydroxybutanoate (Relative hydrolysis rate typically 0.3x to 0.5x of the methyl ester)
Quantified Difference2x to 3x faster reaction kinetics for the methyl ester during deprotection
ConditionsBase-catalyzed saponification of temperature-sensitive pharmaceutical intermediates

The methyl ester is preferred when downstream intermediates are thermally labile, allowing for milder deprotection conditions and faster cycle times compared to the ethyl ester.

Stereochemical Fidelity in API Production

The synthesis of specific chiral drugs requires exact stereochemical matches. Substituting (R)-Methyl 3-hydroxybutanoate with the (S)-enantiomer results in the formation of inactive or toxic diastereomers, completely failing to produce the target API [1].

Evidence DimensionProduction of biologically active API
Target Compound Data>99% ee of the (R)-configuration yields 100% target active pharmaceutical ingredient (API)
Comparator Or Baseline(S)-Methyl 3-hydroxybutanoate (Yields 0% of the target active (R)-dependent API)
Quantified DifferenceAbsolute (100%) requirement for the (R)-enantiomer to achieve target pharmacological efficacy
ConditionsStereoselective synthesis of chiral pharmaceutical APIs

Procuring the exact (R)-configuration with >99% ee is a strict regulatory and functional requirement for specific API manufacturing, making the (S)-enantiomer entirely non-viable.

Synthesis of Carbapenem Antibiotics

The strict >99% enantiomeric excess of the (R)-configuration is mandatory for constructing the chiral side chains of beta-lactam and carbapenem antibiotics (e.g., meropenem). Using this exact compound prevents the formation of inactive diastereomers, directly leveraging the stereochemical fidelity highlighted in Section 3 [1].

Production of Statin Intermediates

Serves as a critical chiral synthon for the synthesis of cholesterol-lowering statins, such as rosuvastatin. The methyl ester is preferred over the ethyl ester because its lower boiling point and faster hydrolysis kinetics allow for milder processing of thermally labile statin precursors [1].

Industrial-Scale Vacuum Distillation Workflows

Ideal for large-scale synthetic routes requiring the removal of unreacted ester starting materials. The 56–58 °C (at 11 mmHg) boiling point allows for energy-efficient purification without thermally degrading the synthesized intermediates, a distinct advantage over the higher-boiling ethyl ester .

Asymmetric Ligand and Auxiliary Development

Utilized as a foundational building block for custom chiral auxiliaries in asymmetric catalysis. The direct use of the (R)-enantiomer eliminates the 50% yield loss associated with racemic starting materials, optimizing the procurement economics of ligand manufacturing [2].

XLogP3

-0.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

118.062994177 Da

Monoisotopic Mass

118.062994177 Da

Heavy Atom Count

8

UNII

CL06316S38

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 46 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 45 of 46 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (11.11%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (88.89%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

3976-69-0

Wikipedia

(R)-methyl 3-hydroxybutyrate

Dates

Last modified: 08-15-2023

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